4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine
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Overview
Description
The compound “4-(1,3-Dioxolan-2-yl)aniline” is a reagent used in the preparation of luminogens and fluorescent polyimides. It’s also used in the preparation of a novel class of small molecule caspase-3 inhibitors .
Synthesis Analysis
Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether. The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
Molecular Structure Analysis
The molecular formula of “4-(1,3-Dioxolan-2-yl)aniline” is C9H11NO2, and its molecular weight is 165.19 .
Chemical Reactions Analysis
The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .
Physical And Chemical Properties Analysis
The melting point of “4-(1,3-Dioxolan-2-yl)aniline” is 75-79 °C, and its boiling point is 150 °C (Press: 1 Torr). Its density is predicted to be 1.203±0.06 g/cm3 .
Scientific Research Applications
Precursors in Synthesis of Amino Alcohols : The compound is used in synthesizing cyclopentane cis-2-amino alcohols, which are important in various chemical processes. For instance, Bogolyubov et al. (2000) described a method for transforming 4-hydroxy-4-methyloxazolidin-2-ones into 1-oxa-3-azapentalen-2-ones, potential precursors of these amino alcohols (Bogolyubov et al., 2000).
Intermediate in Pharmaceutical Synthesis : This compound is used in the synthesis of calcium channel blockers. Gilmore et al. (1996) reported the synthesis of (2R)- and (2S)-2-(1-methylethyl)-5-oxo-2-phenylpentanenitriles, which are intermediates in preparing phenylalkylamine calcium channel blockers (Gilmore et al., 1996).
Catalysis and Asymmetric Hydrogenations : The compound's derivatives are used in catalytic processes, such as asymmetric hydrogenations. Balogh et al. (2013) synthesized diastereomers of a related compound for use in rhodium-catalyzed asymmetric hydrogenations of prochiral olefins (Balogh et al., 2013).
Applications in Electrochemistry : It has applications in the field of electrochemistry, particularly in lithium batteries. Gofer et al. (1992) explored solutions of LiAsF6 in 1,3-dioxolane for secondary lithium batteries, indicating a potential use of similar compounds in battery technology (Gofer et al., 1992).
Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of various heterocyclic systems, as demonstrated by Chernysheva et al. (1999), who used reactions with amines to synthesize 2-oxazolidinones (Chernysheva et al., 1999).
Safety and Hazards
The safety data sheet for “4-(1,3-Dioxolan-2-yl)aniline” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSLUTRBACVVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)C1OCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)-4-methylpentan-1-amine |
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